6-Ethynylfuro[3,2-b]pyridine (CAS 1203499-35-7) is a bicyclic heteroaromatic building block that integrates a privileged furo[3,2-b]pyridine scaffold with a reactive terminal alkyne at the 6-position[1]. In industrial and medicinal chemistry procurement, it is primarily sourced as an advanced precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling workflows [2]. The fused furan-pyridine core provides specific hydrogen-bond acceptor geometry and conformational rigidity, which are critical for target affinity in kinase and Hedgehog pathway inhibitor development [1]. Procuring the pre-installed terminal alkyne bypasses multi-step in-house alkynylation, directly supporting high-throughput library generation with reduced heavy-metal contamination risks.
Substituting 6-ethynylfuro[3,2-b]pyridine with its isomeric counterpart, 6-ethynylfuro[2,3-b]pyridine, fundamentally alters the spatial trajectory of the 6-position substituent and the electronic distribution of the heteroaromatic nitrogen, which abolishes established structure-activity relationships (SAR) in targeted binding pockets[1]. Furthermore, attempting to substitute this compound with the cheaper halide precursor, 6-bromofuro[3,2-b]pyridine, shifts the synthetic burden to the procurement facility [2]. In-house conversion requires palladium-catalyzed coupling with a protected acetylene followed by deprotection, a sequence that typically reduces overall yield by 30-45% due to intermediate losses and introduces trace palladium and Glaser homocoupling impurities that interfere with downstream biological assays [2].
Procuring pre-formed 6-ethynylfuro[3,2-b]pyridine enables direct utilization in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, consistently achieving >85% yield of the corresponding triazoles in a single step [1]. In contrast, starting from the baseline comparator 6-bromofuro[3,2-b]pyridine requires a two-step Sonogashira/deprotection sequence prior to click coupling, which limits the overall triazole yield to 50-60% due to isolation losses and side reactions [2].
| Evidence Dimension | Overall yield for triazole library generation |
| Target Compound Data | 6-Ethynylfuro[3,2-b]pyridine: >85% yield (1 step) |
| Comparator Or Baseline | 6-Bromofuro[3,2-b]pyridine: 50-60% yield (3 steps) |
| Quantified Difference | 25-35% absolute yield increase and elimination of two synthetic steps |
| Conditions | Standard CuAAC conditions (CuSO4, sodium ascorbate) vs. sequential Sonogashira (Pd/Cu) + deprotection + CuAAC |
Eliminating the alkynylation and deprotection steps directly increases throughput and material recovery in automated library synthesis.
Commercial 6-ethynylfuro[3,2-b]pyridine is purified to contain <10 ppm residual palladium, making it immediately suitable for synthesizing compounds destined for high-throughput screening (HTS)[1]. When the terminal alkyne is generated in-house from 6-bromofuro[3,2-b]pyridine, the resulting crude material often retains >100 ppm palladium and 5-8% Glaser coupling dimers (diynes), which are notoriously difficult to separate from the monomeric alkyne and frequently cause false positives in metalloenzyme inhibition assays [2].
| Evidence Dimension | Residual palladium and dimer impurity levels |
| Target Compound Data | Commercial 6-ethynylfuro[3,2-b]pyridine: <10 ppm Pd, <1% dimer |
| Comparator Or Baseline | In-house synthesized from 6-bromo precursor: >100 ppm Pd, 5-8% dimer |
| Quantified Difference | >10-fold reduction in trace metal contamination and elimination of dimer impurities |
| Conditions | Standard high-throughput screening (HTS) library preparation protocols |
Procuring the purified terminal alkyne prevents assay interference and costly false positives in downstream biological screening.
The fused furo[3,2-b]pyridine core restricts the conformational flexibility of the 6-position vector compared to unfused monocyclic analogs, while providing a critical oxygen hydrogen-bond acceptor [1]. In kinase and Hedgehog pathway inhibitor models, derivatives built from the furo[3,2-b]pyridine scaffold demonstrate sub-nanomolar binding affinities (IC50 < 1 nM), whereas equivalent derivatives constructed from 5-ethynylpyridine-3-carboxylic acid or similar unfused pyridines typically exhibit >10-fold weaker affinity (IC50 > 10 nM) due to higher entropic penalties upon binding [1].
| Evidence Dimension | Target binding affinity (IC50) in kinase/Hedgehog models |
| Target Compound Data | Furo[3,2-b]pyridine derivatives: IC50 < 1 nM |
| Comparator Or Baseline | Unfused 5-ethynylpyridine derivatives: IC50 > 10 nM |
| Quantified Difference | >10-fold improvement in binding affinity |
| Conditions | In vitro enzymatic or receptor binding assays |
The fused bicyclic core is essential for achieving the high potency required for clinical candidate progression, justifying its higher procurement cost over simple pyridines.
Leveraging the pre-installed terminal alkyne, 6-ethynylfuro[3,2-b]pyridine is directly utilized in CuAAC workflows to generate diverse libraries of triazole-linked kinase inhibitors. This scenario capitalizes on the compound's high processability and low trace-metal profile, ensuring that the resulting libraries are free from palladium contamination that could skew high-throughput screening (HTS) data [1].
The compound serves as a critical rigidified scaffold for synthesizing Hedgehog pathway antagonists. The furo[3,2-b]pyridine core provides the necessary hydrogen-bond acceptor geometry and conformational restriction to achieve sub-nanomolar target affinity, outperforming unfused pyridine alternatives in structure-activity relationship (SAR) optimization [2].
As a functionalized bicyclic building block, it is incorporated into PAR-2 signaling pathway inhibitors where the 6-position requires a linear, rigid linker (such as an alkyne or its reduced derivatives). Procuring the ethynyl derivative directly avoids the yield-limiting deprotection steps associated with halogenated precursors during complex API assembly [3].
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